6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one

GSK-3β inhibition Kinase hinge binding ATP-competitive inhibitor

6-Methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1798541-32-8) is a heterocyclic small molecule (MW 300.31 g/mol, MF C16H16N2O4) featuring a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an N-functionalized azetidine ring bearing a pyridin-3-ylacetyl group. The compound belongs to a class of pyran-2-one azetidine derivatives recognized as ATP-competitive glycogen synthase kinase-3 beta (GSK-3β) inhibitors; the closest publicly disclosed analogs, such as the 1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine derivative, demonstrate potent GSK-3β inhibition, although direct activity data for this specific pyridin-3-ylacetyl variant remain proprietary or unpublished.

Molecular Formula C16H16N2O4
Molecular Weight 300.314
CAS No. 1798541-32-8
Cat. No. B2900167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one
CAS1798541-32-8
Molecular FormulaC16H16N2O4
Molecular Weight300.314
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C16H16N2O4/c1-11-5-13(7-16(20)21-11)22-14-9-18(10-14)15(19)6-12-3-2-4-17-8-12/h2-5,7-8,14H,6,9-10H2,1H3
InChIKeyIAZPYKFPKQXQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1798541-32-8): A Specialized Pyran-2-one Azetidine Scaffold for Kinase Inhibitor Discovery


6-Methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1798541-32-8) is a heterocyclic small molecule (MW 300.31 g/mol, MF C16H16N2O4) featuring a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an N-functionalized azetidine ring bearing a pyridin-3-ylacetyl group [1]. The compound belongs to a class of pyran-2-one azetidine derivatives recognized as ATP-competitive glycogen synthase kinase-3 beta (GSK-3β) inhibitors; the closest publicly disclosed analogs, such as the 1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine derivative, demonstrate potent GSK-3β inhibition, although direct activity data for this specific pyridin-3-ylacetyl variant remain proprietary or unpublished [2]. Its structural features—the pyridine moiety capable of hinge-region hydrogen bonding, the azetidine ring conferring conformational constraint, and the pyran-2-one contributing metabolic stability—position it as a versatile intermediate and screening candidate within kinase-focused drug discovery programs .

Why 6-Methylpyran-2-one Azetidine Analogs Cannot Be Interchanged: The Critical Role of the N-Substituent


Within the pyran-2-one azetidine scaffold class, the nature of the N-substituent on the azetidine ring exerts a dominant and non-linear influence on kinase selectivity, potency, and ADME properties, rendering simple analog substitution scientifically invalid without direct comparative data [1]. The target compound, bearing a pyridin-3-ylacetyl group, replaces the lipophilic 2-(trifluoromethyl)phenylsulfonyl moiety found in the most widely referenced GSK-3β inhibitor analog [2]. This substitution replaces a sulfonamide with an amide linkage, alters the hydrogen-bonding pharmacophore, and shifts the electronic character of the terminal ring from a strongly electron-withdrawing trifluoromethylphenyl system to a basic, heteroaromatic pyridine capable of protonation-dependent interactions [3]. These structural differences predict divergent binding kinetics, off-target profiles against kinases such as PI3Kδ or ROCK1, and distinct solubility/permeability balances that cannot be extrapolated from existing data on the sulfonyl series . Researchers or procurement specialists who interchange these compounds risk invalid SAR conclusions, wasted screening resources, and failed lead optimization campaigns.

6-Methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Quantitative Differentiation Evidence Against Closest Analogs


GSK-3β Binding Mode Differentiation: Predicted Hinge-Region Hydrogen Bonding Advantage of Pyridine over Trifluoromethylphenyl

The target compound incorporates a pyridin-3-ylacetyl group at the azetidine nitrogen, whereas the closest publicly characterized analog—6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CHEMBL3401978)—bears a 2-(trifluoromethyl)phenylsulfonyl substituent [1]. In the CF3-sulfonyl analog, GSK-3β binding affinity measured by Kinobead-based pull down assay yielded a Kd of 1,880 nM (1.88 µM), while a separate enzymatic assay reported a Ki of 23 nM, indicating context-dependent potency variability [1][2]. The pyridin-3-ylacetyl replacement introduces a basic nitrogen atom (pKa ~5.2 for pyridine) capable of forming a hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction exploited by numerous clinically validated type I kinase inhibitors [3]. By contrast, the trifluoromethylphenyl group lacks hydrogen bond donor/acceptor capacity, relying solely on hydrophobic packing. While direct binding data for the target compound are not publicly available, the structural rationale supports a differentiated binding mode that may yield altered selectivity across the kinome; the CF3-sulfonyl analog already shows a 7.8-fold selectivity window between GSK3 (Ki = 23 nM) and PI3Kδ (Ki = 180 nM), a margin likely to shift upon pyridinylacetyl substitution [2].

GSK-3β inhibition Kinase hinge binding ATP-competitive inhibitor

Lipophilicity Modulation: cLogP Reduction by Pyridinylacetyl vs. Trifluoromethylphenylsulfonyl Substitution

The target compound (C16H16N2O4, MW 300.31) is predicted to exhibit a lower calculated partition coefficient (cLogP) compared to the more lipophilic CF3-sulfonyl analog (approximate formula C19H17F3N2O5S, MW ~442) [1]. The replacement of the 2-(trifluoromethyl)phenylsulfonyl group—which contributes a highly lipophilic aromatic sulfonamide motif (estimated Hansch π ~1.0–1.5 for CF3-phenyl)—with a pyridin-3-ylacetyl group introduces a heteroaromatic ring with lower intrinsic lipophilicity (Hansch π ~0.3 for pyridine vs. ~2.0 for CF3-benzene) and an additional hydrogen bond acceptor [2]. For the CF3-sulfonyl analog (CHEMBL3401978), the elevated lipophilicity likely contributes to the discrepancy observed between biochemical Ki (23 nM) and the weaker Kinobead Kd (1,880 nM), a phenomenon often attributed to non-specific protein binding or aggregation at higher cLogP values [3]. The pyridinylacetyl analog is expected to exhibit improved solubility and reduced non-specific binding, although experimental LogD7.4, kinetic solubility, and plasma protein binding data are needed to confirm this prediction. Computed XLogP3 for the nearest available comparator scaffold (6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one, CAS 1798678-00-0, MW 299.32) approximates a baseline lipophilicity from which the pyridinylacetyl variant would deviate .

Lipophilicity cLogP ADME optimization

Kinase Selectivity Potential: Pyridinylacetyl vs. Thienylacetyl Heterocycle Comparison

A structurally proximal analog—6-methyl-4-({1-[2-(thiophen-3-yl)acetyl]azetidin-3-yl}oxy)-2H-pyran-2-one—has been registered in PubChem, differing only in the heterocycle attached to the acetyl linker (thiophene vs. pyridine) [1]. Thiophene is a sulfur-containing, π-excessive heterocycle, whereas pyridine is a nitrogen-containing, π-deficient heterocycle. The pyridine nitrogen serves as both a hydrogen bond acceptor and, upon protonation, a potential salt-bridge partner with kinase active site acidic residues (e.g., Asp or Glu in the DFG motif). This distinction is critical for kinase selectivity: the pyridinylacetyl group may engage a different subset of kinases (e.g., those with a hydrogen bond donor in the hinge or solvent-exposed region) compared to the thienylacetyl analog, which would rely on hydrophobic or sulfur-π interactions [2]. Patent literature disclosing pyridin-3-yl acetic acid derivatives as kinase inhibitors (including GSK-3, SYK, Aurora-2, CDK-2, JAK-3, LCK, SRC, and Tec family kinases) supports the broad kinome engagement potential of the pyridinylacetyl fragment [3]. Although no direct head-to-head kinase profiling data exist for these two analogs, the electronic distinction between Pyridine (σm = 0.23, π-deficient) and Thiophene (σm = 0.1, π-excessive) is expected to produce orthogonal selectivity fingerprints, making the target compound a distinct chemical probe within the pyran-2-one azetidine series.

Kinase selectivity Heterocycle SAR Aurora kinase JAK family

Molecular Weight Advantage in Fragment-Based Drug Discovery: 300 Da vs. >400 Da Comparator Scaffolds

The target compound possesses a molecular weight of 300.31 g/mol, positioning it within the 'fragment-like' or 'lead-like' chemical space (MW ≤ 300–350 Da) according to the Rule of Three (Ro3) guidelines for fragment-based drug discovery (FBDD) [1]. By contrast, the closest mechanistically characterized GSK-3β inhibitor analog—the CF3-sulfonyl derivative (CHEMBL3401978)—has an estimated MW exceeding 440 g/mol, placing it firmly in the 'drug-like' space with higher inherent complexity [2]. This MW differential (≥140 Da) has practical consequences: the target compound, at 300 Da, offers a higher ligand efficiency (LE) ceiling—any given binding affinity translates to a higher LE value (LE = 1.4 × pIC50 / heavy atom count) than the heavier analog [3]. In FBDD campaigns, starting with a lower MW core enables SAR-driven growth with better control of physicochemical properties. Furthermore, Life Chemicals lists the target compound at 90%+ purity in 2 mg ($88.50), 30 mg ($178.50), and 10 µmol ($103.50) quantities, consistent with fragment-screening procurement scales [4]. The CF3-sulfonyl analog, due to its higher MW and synthetic complexity, is generally more expensive and less amenable to rapid analoging.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Optimal Deployment Scenarios for 6-Methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one in Drug Discovery Programs


GSK-3β Focused Library Design: Pyridine Hinge-Binder SAR Expansion

For medicinal chemistry teams optimizing GSK-3β inhibitor leads, this compound serves as a key SAR probe to evaluate the impact of replacing the lipophilic 2-(trifluoromethyl)phenylsulfonyl group with a pyridin-3-ylacetyl hinge-binding motif. As demonstrated in Section 3, the CF3-sulfonyl analog (CHEMBL3401978) exhibits a GSK3 Ki of 23 nM but also off-target PI3Kδ activity (Ki = 180 nM) [1]. Incorporating this compound into a focused library enables exploration of whether the pyridine nitrogen—capable of hydrogen bonding with kinase hinge residues—can enhance GSK-3β selectivity, reduce PI3Kδ cross-reactivity, or modulate binding kinetics (residence time). Procurement at fragment quantities (2–30 mg) supports initial biochemical IC50 determination, SPR-based Kd measurement, and preliminary kinome selectivity profiling (e.g., 50-kinase panel) to benchmark the selectivity shift relative to the CF3-sulfonyl baseline [2].

Fragment-Based Lead Generation: Low-MW Pyran-2-one Azetidine Core for Structure-Guided Growth

With a molecular weight of 300.31 g/mol, this compound qualifies as a fragment-like starting point under the Rule of Three (Ro3) [3]. Unlike heavier GSK-3β tool compounds (>400 Da), this scaffold offers a higher ligand efficiency ceiling, making it suitable for fragment-based drug discovery (FBDD) campaigns employing X-ray crystallography or NMR screening. Researchers can co-crystallize this compound with GSK-3β to identify the binding mode of the pyridine and pyran-2-one motifs, then use structure-guided vector elaboration to grow the molecule toward improved potency while maintaining favorable physicochemical properties. The Life Chemicals availability at $88.50/2 mg enables cost-effective initial screening without committing to large-scale synthesis [2].

Kinase Profiling Selectivity Studies: Pyridine vs. Thiophene and CF3-Aryl Comparator Set

The target compound, alongside the thienylacetyl analog (PubChem-registered) and the CF3-sulfonyl analog (CHEMBL3401978), forms a coherent comparator set for dissecting the contribution of the N-substituent heterocycle to global kinase selectivity [4]. As established in Section 3, the π-deficient pyridine, π-excessive thiophene, and hydrophobic CF3-phenyl groups represent three distinct electronic environments expected to produce divergent kinome interaction fingerprints. A systematic screen of these three compounds against a broad kinase panel (e.g., DiscoverX scanMAX or equivalent) would generate uniquely valuable SAR data for the pyran-2-one azetidine chemotype, informing future lead optimization and IP strategy. Procurement of all three compounds enables this head-to-head comparison.

ADME Optimization: Evaluating Lipophilicity-Driven Developability Trade-offs

As discussed in Section 3, the predicted lower cLogP of the pyridinylacetyl analog relative to the CF3-sulfonyl comparator is expected to confer improved solubility, reduced non-specific protein binding, and a more favorable CYP inhibition profile [5]. This compound is therefore a strategic acquisition for ADME screening cascades that aim to quantify the lipophilicity-developability relationship within the pyran-2-one azetidine series. Parallel determination of kinetic solubility (PBS, pH 7.4), LogD7.4, human liver microsome (HLM) intrinsic clearance, and plasma protein binding for both this compound and the CF3-sulfonyl analog would generate the quantitative head-to-head ADME data currently absent from the public domain. Such data are essential for go/no-go decisions in lead series progression.

Quote Request

Request a Quote for 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.